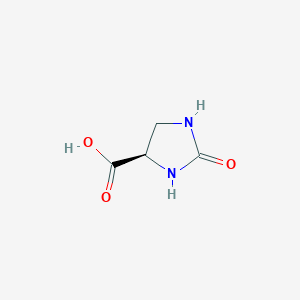

(R)-2-Oxoimidazolidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Oxoimidazolidine-4-carboxylic acid, or (R)-2-OICA, is an important chiral building block used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a versatile molecule that can be used in a variety of different ways, from synthesis to research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-2-OICA.

Scientific Research Applications

Angiotensin Converting Enzyme Inhibitory Activities

(R)-2-Oxoimidazolidine-4-carboxylic Acid derivatives have been explored for their potential in inhibiting the angiotensin converting enzyme (ACE), which plays a crucial role in blood pressure regulation. Studies have demonstrated that certain derivatives exhibit significant in vitro ACE inhibitory activities, with promising antihypertensive effects in animal models. This research underscores the potential therapeutic applications of these compounds in managing hypertension (Hayashi et al., 1989).

Chiral Synthesis and Dipeptide Synthesis

The compound has also been utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. It has facilitated the preparation of novel chiral building blocks for dipeptide synthesis, demonstrating its utility in the construction of complex organic molecules with high enantiomeric ratios. This has broad implications for the synthesis of biologically active compounds and pharmaceuticals (Studer et al., 1995).

Kinetic Resolution

The kinetic resolution of tertiary alcohols using this compound as a chiral auxiliary has been explored, showcasing its role in stereospecific transformations. This work highlights its application in producing enantiomerically enriched products, which is critical in the pharmaceutical industry for the development of drugs with specific chiral properties (Kubota et al., 1994).

Dynamic Kinetic Resolution

Research into the dynamic kinetic resolution of α-bromo amides using this compound as a chiral auxiliary has revealed its effectiveness in stereoselective carbon-carbon bond formation. This process is instrumental in the synthesis of chiral α-alkyl succinic acid derivatives, key building blocks for biologically active compounds (Kubo et al., 1997).

Organoselenium Delivery Agents

In a different vein, derivatives of this compound have been synthesized as latent forms of selenocysteine, aimed at providing a chemically superior delivery form for selenium. This research could have implications for selenium supplementation strategies, particularly in contexts where selenium's antioxidant properties are leveraged for therapeutic purposes (Xie et al., 2001).

properties

IUPAC Name |

(4R)-2-oxoimidazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-UWTATZPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)